molecular formula C14H16N2O3S2 B5459464 N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide

N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide

Cat. No. B5459464
M. Wt: 324.4 g/mol
InChI Key: WBCVXUCPQGLZPF-UHFFFAOYSA-N
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Description

N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide, also known as DMTF, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMTF is a synthetic compound that belongs to the family of sulfonamides. It has been found to have potential applications in the field of medicine, particularly in cancer research.

Mechanism of Action

The mechanism of action of N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a key role in the regulation of pH levels in cancer cells, and its inhibition by N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide leads to a decrease in pH levels and subsequent induction of apoptosis.
Biochemical and Physiological Effects:
N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide has been found to have a range of biochemical and physiological effects, including the inhibition of tumor growth, induction of apoptosis, and decrease in pH levels in cancer cells. It has also been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic effects on healthy cells. However, one limitation of using N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain contexts.

Future Directions

There are several potential future directions for the use of N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide in scientific research. One area of focus is the development of new cancer therapies that incorporate N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide. Another area of focus is the investigation of the potential anti-inflammatory and anti-oxidant effects of N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide in other contexts, such as in the treatment of neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis and administration of N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide in order to improve its efficacy and safety.

Synthesis Methods

N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide can be synthesized using various methods, including the reaction of 5-methyl-3-thiophenecarboxylic acid with 4-aminobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with dimethylamine to form N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide. Other methods of synthesis include the reaction of 5-methyl-3-thiophenecarboxylic acid with 4-(dimethylamino)sulfonylphenyl isocyanate.

Scientific Research Applications

N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide has been found to have potential applications in cancer research due to its ability to inhibit the growth of cancer cells. Studies have shown that N-{4-[(dimethylamino)sulfonyl]phenyl}-5-methyl-3-thiophenecarboxamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[4-(dimethylsulfamoyl)phenyl]-5-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-10-8-11(9-20-10)14(17)15-12-4-6-13(7-5-12)21(18,19)16(2)3/h4-9H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCVXUCPQGLZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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